molecular formula C10H21NO2 B1332350 N-(2-Hydroxyethyl)octanamide CAS No. 69227-24-3

N-(2-Hydroxyethyl)octanamide

Cat. No.: B1332350
CAS No.: 69227-24-3
M. Wt: 187.28 g/mol
InChI Key: GSILMNFJLONLCJ-UHFFFAOYSA-N
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Description

N-(octanoyl)ethanolamine is an N-(saturated fatty acyl)ethanolamine that is the ethanolamide of octanoic acid. It derives from an octanoic acid.

Scientific Research Applications

Luminescent Properties and White Light Emission

N-(2-Hydroxyethyl)octanamide derivatives demonstrate notable applications in luminescence. For instance, benzothiazole derivatives including N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide show varied emission regions, contributing to white light emission when doped into a polymer matrix. These compounds, due to their excited-state intramolecular proton transfer process, exhibit bright emission in aggregated states, making them suitable for white-light emitting devices (Lu et al., 2017).

Selectivity in Mineral Flotation

Amide-hydroxamic acid surfactants, including N-(6-(hydroxyamino)-6-oxohexyl) octanamide, have been investigated for their selectivity in mineral flotation. They show a superior collecting power for scheelite, enabling effective separation from calcite. The unique properties of these surfactants, such as hydrophobic groups and hydrogen bonding, contribute to their effectiveness in flotation processes (Lanqing et al., 2016).

Applications in Hydrodynamic Systems

This compound and its derivatives, like N,N,N′,N′-tetraoctyl diglycolamide, play a crucial role in hydrodynamic systems. They are used as extractants in actinide partitioning from high-level nuclear waste, with their hydrodynamic parameters such as density, viscosity, and interfacial tension being critical for optimizing hydrometallurgical processes (Kanekar et al., 2012).

Extraction and Partitioning in Nuclear Waste Management

These compounds are also prominent in the nuclear waste management sector. They are used for the extraction and partitioning of minor actinides from high-level waste solutions. Studies demonstrate their efficacy in acid uptake and distribution behavior of various metal ions, highlighting their potential as extractants in the nuclear fuel cycle (Ansari et al., 2005).

Enhancing Hemocompatibility in Biomedical Applications

In the biomedical field, derivatives of this compound, such as poly (2-hydroxyethyl methacrylate) films modified with octadecyl isocyanate, have been studied for their hemocompatibility. These modifications have shown to improve the compatibility of such materials in blood-contacting applications, making them potential candidates for medical devices and implants (Fischer et al., 2012).

Thermal Applications and Energy Storage

This compound and its derivatives are also explored in thermal applications. For example, binary eutectic mixtures of stearic acid-n-butyramide/n-octanamide serve as phase change materials for low-temperature solar heat storage. Their thermal properties and reliability make them suitable for energy storage applications (Ma et al., 2017).

Properties

IUPAC Name

N-(2-hydroxyethyl)octanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-10(13)11-8-9-12/h12H,2-9H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSILMNFJLONLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80867815
Record name octanamide, n-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80867815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69227-24-3, 7112-02-9
Record name Babassuamide monoethanolamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069227243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amides, C8-18 and C18-unsatd., N-(hydroxyethyl)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name octanamide, n-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80867815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amides, C8-18 and C18-unsatd., N-(hydroxyethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-(2-hydroxyethyl)octanamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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